molecular formula C16H29N3O2 B2686299 N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide CAS No. 1235051-28-1

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide

Cat. No.: B2686299
CAS No.: 1235051-28-1
M. Wt: 295.427
InChI Key: FGUOSSLUTSJMDI-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H29N3O2 and its molecular weight is 295.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

Polyamide Synthesis

Research has demonstrated the synthesis and properties of ortho-linked polyamides incorporating tert-butyl and ether functionalities derived from tert-butylcatechol. These polyamides exhibit high thermal stability, solubility in various polar solvents, and the ability to form transparent, flexible films, highlighting their potential in material science applications (Hsiao et al., 2000).

Catalytic Activity and Synthesis of Heterocycles

Another study highlights the use of tert-butyl piperazine derivatives as intermediates in the asymmetric synthesis of amines. These intermediates offer a versatile approach for synthesizing a wide range of enantioenriched amines, which are crucial in the development of pharmaceuticals and agrochemicals (Ellman et al., 2002).

Lewis Basic Catalysts

Piperazine-2-carboxylic acid-derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This represents a significant advancement in catalysis, enabling the synthesis of a broad range of substrates with high yields and enantioselectivities (Wang et al., 2006).

Medicinal Chemistry Applications

Analgesic Activity

Research on the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) aimed to enrich the structural types of urea-based TRPV1 antagonists. Novel analogs were designed to improve pharmacological and tolerability profiles, demonstrating the compound's potential in alleviating chronic pain (Nie et al., 2020).

Properties

IUPAC Name

N-tert-butyl-4-[(pent-4-enoylamino)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-5-6-7-14(20)17-12-13-8-10-19(11-9-13)15(21)18-16(2,3)4/h5,13H,1,6-12H2,2-4H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUOSSLUTSJMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.